molecular formula C28H29N3O3S B11519414 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(diphenylmethyl)-N-ethylcarbamimidothioate

1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl N'-(diphenylmethyl)-N-ethylcarbamimidothioate

Cat. No.: B11519414
M. Wt: 487.6 g/mol
InChI Key: GGADJIQXUQKJLU-UHFFFAOYSA-N
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Description

(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a diphenylmethyl group, an ethoxyphenyl group, and a dioxopyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinyl core, followed by the introduction of the ethoxyphenyl and diphenylmethyl groups. The final step often involves the formation of the methanimidamide moiety.

    Preparation of the Pyrrolidinyl Core: This step involves the cyclization of a suitable precursor, such as a diester or diamide, under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrrolidinyl core.

    Introduction of the Diphenylmethyl Group: This step typically involves a Friedel-Crafts alkylation reaction, where a diphenylmethyl halide reacts with the intermediate compound.

    Formation of the Methanimidamide Moiety: The final step involves the reaction of the intermediate with an appropriate amine under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or diphenylmethyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenated reagents (e.g., ethoxyphenyl halide) in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE
  • **(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-CHLOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE

Uniqueness

(E)-N’-(DIPHENYLMETHYL)-1-{[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-ETHYLMETHANIMIDAMIDE is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-benzhydryl-N'-ethylcarbamimidothioate

InChI

InChI=1S/C28H29N3O3S/c1-3-29-28(30-26(20-11-7-5-8-12-20)21-13-9-6-10-14-21)35-24-19-25(32)31(27(24)33)22-15-17-23(18-16-22)34-4-2/h5-18,24,26H,3-4,19H2,1-2H3,(H,29,30)

InChI Key

GGADJIQXUQKJLU-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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